Ropivacaine hydrochloride, (R)-

Cardiotoxicity Electrophysiology Local Anesthetics

For analytical labs demanding rigorous enantiomeric purity control, this (R)-enantiomer is the essential EP Impurity G reference standard. It is the only valid choice for validating chiral methods and quantifying this specific cardiotoxic impurity at trace levels (≤0.1%) in ropivacaine formulations. Using the S-enantiomer or racemate will yield false-negative results, compromising regulatory compliance and patient safety. Secure this critical reference material to ensure your method's accuracy and specificity.

Molecular Formula C17H27ClN2O
Molecular Weight 310.86208
CAS No. 112773-90-7
Cat. No. B1149583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine hydrochloride, (R)-
CAS112773-90-7
Molecular FormulaC17H27ClN2O
Molecular Weight310.86208
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
InChIInChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ropivacaine Hydrochloride (R)-Enantiomer: Baseline Overview for Pharmaceutical and Analytical Procurement


(R)-Ropivacaine hydrochloride (CAS 112773-90-7), the (+)-(R)-enantiomer of the long-acting amino amide local anesthetic ropivacaine [1], is a chiral reference standard of critical importance in pharmaceutical quality control and analytical method development [2]. While the clinically administered drug ropivacaine is formulated exclusively as the pure S-(-)-enantiomer due to its significantly improved cardiovascular safety profile [3], the (R)-enantiomer is present as a trace impurity in pharmaceutical preparations and is designated as Ropivacaine EP Impurity G [4]. This compound serves as an essential analytical reference standard for enantiomeric purity testing, method validation, and quality control applications in the manufacturing of ropivacaine hydrochloride drug substances and products [2].

Why (R)-Ropivacaine Hydrochloride Cannot Be Substituted with Racemic or S-Enantiomer References in Analytical Workflows


Substitution of (R)-ropivacaine hydrochloride (CAS 112773-90-7) with the clinically available S-(-)-ropivacaine or racemic mixtures is analytically invalid and scientifically unsound. The (R)-enantiomer possesses distinct physicochemical and pharmacological properties that preclude interchangeability in analytical settings. Specifically, the (R)-(+)-enantiomer is associated with significantly greater cardiotoxicity compared to the S-(-)-enantiomer, a property linked to stereoselective interactions with cardiac ion channels [1]. This differential toxicity underscores the regulatory requirement for stringent enantiomeric purity control in pharmaceutical ropivacaine formulations, where the (R)-enantiomer is a specified impurity that must be quantified at trace levels . Furthermore, chiral separation methods require the pure (R)-enantiomer reference standard to validate system suitability, establish limits of quantification (often ≤0.1% enantiomeric impurity), and ensure accurate quantitation of this specific impurity in drug substances and finished products [2]. Use of the wrong enantiomer or racemate would yield false-negative or inaccurate impurity profiles, compromising regulatory compliance and patient safety.

Quantitative Evidence Differentiating (R)-Ropivacaine Hydrochloride from Clinical S-Enantiomer and Bupivacaine


Cardiotoxicity: Electrophysiological Toxicity Ratio of Ropivacaine Versus Bupivacaine and Lidocaine

In a direct head-to-head comparison in anesthetized pigs, the cardiotoxicity of ropivacaine (racemic) was quantified relative to bupivacaine and lidocaine. Comparable QRS prolongation—a measure of electrophysiologic toxicity—was observed with 2 mg bupivacaine, 4.5 mg ropivacaine, and 30 mg lidocaine [1]. The derived electrophysiological toxicity ratio was 15 (bupivacaine) : 6.7 (ropivacaine) : 1 (lidocaine), indicating that ropivacaine is approximately 2.2-fold less cardiotoxic than bupivacaine in this model [1].

Cardiotoxicity Electrophysiology Local Anesthetics

CNS Toxicity: Maximum Tolerated Free Plasma Concentration of Ropivacaine Versus Bupivacaine

A randomized, double-blind, crossover study in human volunteers compared the central nervous system (CNS) toxicity thresholds of intravenously infused ropivacaine and bupivacaine. The maximum tolerated unbound arterial plasma concentration was twice as high for ropivacaine compared to bupivacaine (P < 0.001) [1]. The threshold for CNS toxicity was observed at a mean free plasma concentration of approximately 0.6 mg/L for ropivacaine and 0.3 mg/L for bupivacaine [1].

CNS Toxicity Pharmacokinetics Local Anesthetics

Motor Block Potency: Epidural Ropivacaine is Significantly Less Potent Than Bupivacaine

A study using the minimum local analgesic concentration (MLAC) model in laboring parturients quantified the motor blocking potency of epidural ropivacaine relative to bupivacaine. The motor block MLAC for bupivacaine was 0.326% (95% CI, 0.285-0.367) and for ropivacaine was 0.497% (95% CI, 0.431-0.563) [1]. The calculated ropivacaine/bupivacaine potency ratio for motor block was 0.66 (95% CI, 0.52-0.82), indicating that ropivacaine is only 66% as potent as bupivacaine in producing motor blockade [1].

Motor Block Potency Epidural Anesthesia

Differential Block: Faster Motor Recovery with Ropivacaine Compared to Bupivacaine in Spinal Anesthesia

In a prospective, randomized, double-blinded study of spinal anesthesia for ambulatory lower-extremity surgery, ropivacaine 15 mg provided significantly faster motor recovery (150 min) compared to bupivacaine 10 mg (210 min; P = 0.005), despite comparable durations of sensory block at T10 (140 min for both) [1]. Overall, the duration of sensory block with ropivacaine was approximately two-thirds and the duration of motor block was approximately half that of bupivacaine, when normalized per milligram of local anesthetic [1].

Spinal Anesthesia Motor Recovery Ambulatory Surgery

Hypotension Incidence: Meta-Analysis Shows Reduced Hypotension with Intrathecal Ropivacaine

A meta-analysis of 33 randomized controlled trials including 2475 patients compared intrathecal ropivacaine versus bupivacaine in non-obstetric populations. The incidence of hypotension was significantly higher with intrathecal bupivacaine than with ropivacaine (P = 0.02) [1]. Additionally, the duration of sensory block (P < 0.001) and motor block (P < 0.001) were both prolonged with intrathecal bupivacaine, while the duration of analgesia favored bupivacaine (P = 0.003) [1].

Hypotension Spinal Anesthesia Meta-Analysis

Critical Application Scenarios for (R)-Ropivacaine Hydrochloride Reference Standard


Enantiomeric Purity Testing of Ropivacaine Hydrochloride Drug Substance and Injection Formulations

The (R)-ropivacaine hydrochloride reference standard is indispensable for validating and executing chiral chromatographic or electrophoretic methods used to determine enantiomeric purity in pharmaceutical ropivacaine products. Regulatory guidelines mandate that the (R)-enantiomer be controlled as a specified impurity, typically requiring a limit of quantitation ≤0.1% [1]. The pure reference standard enables accurate system suitability testing, calibration curve generation, and precise quantitation of this impurity in batch release and stability studies.

Forced Degradation and Stability-Indicating Method Validation

During the development and validation of stability-indicating analytical methods for ropivacaine formulations, the (R)-enantiomer reference standard is required to demonstrate chiral method specificity. Forced degradation studies (e.g., exposure to heat, light, acid, base, or oxidizers) must confirm that the analytical method can resolve the (R)-enantiomer from the active S-(-)-enantiomer and any other degradation products, ensuring accurate assessment of drug product stability and shelf-life [2].

Investigational Research on Stereoselective Pharmacology and Toxicology

In preclinical research settings, the pure (R)-enantiomer serves as a critical tool for investigating stereoselective mechanisms of local anesthetic action and toxicity. Studies have demonstrated that the (R)-(+)-enantiomer of ropivacaine exhibits distinct pharmacological properties, including different effects on cerebral pial arterioles (weaker vasoconstriction than the S-enantiomer) [3] and stereoselective block of hKv1.5 cardiac potassium channels [4]. This research is fundamental to understanding the molecular basis of cardiotoxicity and developing safer local anesthetics.

Quality Control of Compounded or Generic Ropivacaine Formulations

For pharmaceutical companies manufacturing generic ropivacaine hydrochloride injections or compounding pharmacies preparing extemporaneous formulations, the (R)-enantiomer reference standard is essential for demonstrating pharmaceutical equivalence to the innovator product. Routine quality control testing must verify that the enantiomeric impurity profile meets compendial specifications, thereby ensuring batch-to-batch consistency and patient safety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropivacaine hydrochloride, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.